molecular formula C15H19N5O3 B2884091 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421524-39-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2884091
CAS No.: 1421524-39-1
M. Wt: 317.349
InChI Key: YACYVUAJIVKLRR-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Methoxylation: The next step involves the introduction of the methoxy group at the 3-position of the pyrazole ring. This can be done using methanol in the presence of a strong acid like sulfuric acid.

    Methylation: Methylation at the 1-position of the pyrazole ring can be carried out using methyl iodide and a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The pyrazin-2-yloxy group is introduced via nucleophilic substitution reactions.

    Coupling Reaction: Finally, the pyrazole and piperidine derivatives are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

Medicinally, (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could be explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may offer unique binding properties and biological activities due to the presence of the pyrazin-2-yloxy group. This group can enhance interactions with specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-11(4-8-20)23-13-9-16-5-6-17-13/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYVUAJIVKLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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